molecular formula C15H13NO3 B14633505 1-(4-Nitrophenyl)-3-phenylpropan-1-one CAS No. 54914-77-1

1-(4-Nitrophenyl)-3-phenylpropan-1-one

Cat. No.: B14633505
CAS No.: 54914-77-1
M. Wt: 255.27 g/mol
InChI Key: YWQLVECBARBVHI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrophenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-3-phenylpropan-1-one.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Nitrophenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenylpropan-1-one depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetone: Similar structure but with a shorter carbon chain.

    4-Nitrobenzophenone: Contains a nitrophenyl group attached to a benzophenone backbone.

    4-Nitrophenylchloroformate: Features a nitrophenyl group attached to a chloroformate moiety.

Uniqueness

1-(4-Nitrophenyl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

54914-77-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H13NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H,6,11H2

InChI Key

YWQLVECBARBVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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